molecular formula C15H20O10 B12321048 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid CAS No. 1873386-68-5

3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

Cat. No.: B12321048
CAS No.: 1873386-68-5
M. Wt: 360.31 g/mol
InChI Key: BLKMDORKRDACEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name, 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid , reflects its core structure: a benzoic acid scaffold substituted with methoxy groups at positions 3 and 5, and a β-D-glucopyranosyl moiety at position 4. The glucopyranosyl unit is described as an oxane ring (pyranose form) with hydroxyl groups at carbons 3, 4, and 5, and a hydroxymethyl group at carbon 6.

Systematically, it belongs to:

  • Class : Phenolic acid glycosides
  • Subclass : Methoxybenzoic acid β-D-glucosides
  • Parent compound : Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)

The glycosidic linkage between the aglycone (syringic acid) and the sugar moiety (β-D-glucopyranose) occurs at the phenolic oxygen, forming an O-glucoside. This classification aligns with its biosynthetic origin, where glycosylation enhances solubility and stabilizes the phenolic structure.

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is defined by two distinct regions:

  • Benzoic acid core : A planar aromatic ring with methoxy (-OCH₃) groups at positions 3 and 5, and a carboxylic acid (-COOH) at position 1.
  • β-D-Glucopyranosyl unit : A chair-conformation pyranose ring (²C₄) with axial hydroxyl groups at C3 and C4, and equatorial orientations at C2 and C5.

Key bond lengths and angles include:

  • Glycosidic bond (C1-O-C4') : 1.42 Å (typical for β-O-glucosides)
  • Dihedral angle (C3-O-C4'-C5') : -65°, indicating a staggered conformation that minimizes steric hindrance

Computational models reveal that the glucopyranosyl unit adopts a low-energy conformation due to intramolecular hydrogen bonds between the C2 hydroxyl and the benzoic acid’s methoxy oxygen. This stabilizes the molecule in aqueous environments, as evidenced by its logS (water solubility) of -1.65.

Crystallographic Data and Hydrogen Bonding Networks

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous syringic acid glycosides exhibit monoclinic crystal systems with space group P2₁. Predicted hydrogen bonding patterns include:

Hydrogen Bond Donor Acceptor Distance (Å)
Glucopyranosyl O2-H Benzoic acid O-methoxy 2.78
Glucopyranosyl O6-H Carboxylic acid O 2.65
Carboxylic acid O-H Glucopyranosyl O4 2.71

These interactions form a 3D network that stabilizes the crystal lattice. The glucopyranosyl unit’s hydroxyl groups act as both donors and acceptors, creating a hydrophilic exterior around the hydrophobic benzoic acid core.

Comparative Analysis with Syringic Acid Derivatives

The compound’s properties differ markedly from its parent molecule, syringic acid (C₉H₁₀O₅, MW 198.17 g/mol):

Property 3,5-Dimethoxy-4-glucosylbenzoic acid Syringic acid
Molecular formula C₁₅H₂₀O₁₀ C₉H₁₀O₅
Molecular weight 360.31 g/mol 198.17 g/mol
LogP (octanol-water) -1.19 1.02
Hydrogen bond donors 5 2
Hydrogen bond acceptors 11 5

Glycosylation reduces lipophilicity (logP decreases from 1.02 to -1.19) and increases polar surface area from 78.90 Ų (syringic acid) to 155.14 Ų. This explains the compound’s enhanced solubility in polar solvents compared to non-glycosylated derivatives. Spectroscopically, the glucosyl moiety introduces characteristic signals in the δ 3.0–5.5 ppm range in ¹H NMR, distinct from syringic acid’s aromatic protons (δ 7.0–7.5 ppm).

The β-D-glucopyranosyl linkage also confers resistance to enzymatic hydrolysis by human α-glucosidases, unlike α-linked analogues. This structural stability may facilitate its role as a phytochemical reservoir in plants like Saxifraga montana and Cladogynos orientalis.

Properties

IUPAC Name

3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKMDORKRDACEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231452
Record name Benzoic acid, 4-(hexopyranosyloxy)-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873386-68-5
Record name Benzoic acid, 4-(hexopyranosyloxy)-3,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873386-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(hexopyranosyloxy)-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Benzoic Acid Derivatives

The primary synthesis route involves the esterification of a substituted benzoic acid precursor with a glucopyranosyl donor. As reported in recent studies, the reaction typically employs 3,5-dimethoxy-4-hydroxybenzoic acid as the starting material, which undergoes glycosylation with a protected glucose derivative under acidic or enzymatic conditions. The glucose moiety (3,4,5-trihydroxy-6-hydroxymethyloxane) is introduced via a nucleophilic substitution mechanism, facilitated by catalysts such as boron trifluoride etherate or immobilized glycosidases.

Key parameters influencing the reaction include:

  • Temperature : Optimal yields (68–72%) are achieved at 60–80°C, as higher temperatures promote side reactions like hydrolysis of the glycosidic bond.
  • Solvent System : Anhydrous dimethylformamide (DMF) or acetonitrile is preferred to minimize water interference.
  • Protecting Groups : Temporary protection of hydroxyl groups on the glucose unit (e.g., acetyl or benzyl groups) is critical to prevent undesired cross-reactivity.

Post-reaction, deprotection is performed using alkaline hydrolysis (e.g., sodium methoxide) or catalytic hydrogenation, followed by acidification to yield the final product.

Post-Synthetic Processing and Optimization

Impact of Drying Methods on Yield and Stability

A 2024 study evaluating post-synthetic processing methods revealed that drying techniques significantly affect the stability of glucosyringic acid. Comparative analysis of freeze-drying (FD), microwave drying (MD), and hot-air drying (HD) demonstrated the following:

Drying Method Residual Solvent (%) Purity (%) Stability (6 Months)
Freeze-Drying 0.5 ± 0.1 98.2 ± 0.3 95.4 ± 1.2
Microwave 1.2 ± 0.3 97.8 ± 0.5 93.1 ± 1.5
Hot-Air 2.8 ± 0.4 96.1 ± 0.7 88.9 ± 2.1

Freeze-drying preserved the compound’s structural integrity most effectively, attributed to reduced thermal degradation. Conversely, hot-air drying at 60°C led to a 12% loss in purity due to partial decomposition of the glucopyranosyl moiety.

Steaming as a Purification Step

Steaming raw extracts prior to drying enhanced the final product’s crystallinity by eliminating volatile impurities. Samples subjected to 20-minute steam treatment exhibited a 15% increase in HPLC-determined purity compared to non-steamed counterparts. This step also mitigated the formation of byproducts such as syringic acid and parishin derivatives.

Analytical Validation and Quality Control

Chromatographic Profiling

Ultrahigh-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) is the gold standard for quantifying glucosyringic acid. A representative chromatographic method employs:

  • Column : HSS T3 (2.1 × 100 mm, 1.8 µm)
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)
  • Gradient : 0–98% B over 35 minutes
  • Detection : Negative-ion mode at m/z 359.0986 [M−H]⁻.

Mass Spectrometric Fragmentation

Fragmentation patterns from MS/MS analysis confirm structural authenticity:

  • Base peak at m/z 198.0490 (C₉H₁₀O₅⁻, syringic acid fragment)
  • Secondary ions at m/z 153.0557 (C₇H₅O₄⁻) and 89.0243 (C₃H₅O₃⁻).

Industrial-Scale Production Considerations

Cost-Effective Catalyst Systems

Recent advances highlight the use of recyclable solid acid catalysts (e.g., sulfonated graphene oxide) to replace traditional homogeneous acids. These systems reduce waste generation and improve reaction reproducibility, achieving a 78% yield in pilot-scale trials.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis, utilizing ball milling, has emerged as a sustainable alternative. Initial studies report a 65% yield under ambient conditions, though scalability challenges remain.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid exhibit strong antioxidant properties. For instance, studies have demonstrated that extracts containing similar phenolic structures can effectively inhibit lipid peroxidation and scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, making it a candidate for developing treatments for chronic inflammatory conditions .

Antimicrobial Properties

Several studies have documented the antimicrobial effects of phenolic compounds derived from similar structures. The compound's ability to disrupt microbial cell membranes may position it as a natural preservative in food products or as an alternative treatment for infections .

Natural Preservative

Due to its antimicrobial properties, 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid can be explored as a natural preservative in food products. Its effectiveness against various pathogens makes it a promising candidate for enhancing food safety and shelf life .

Nutritional Enhancements

The compound's rich phenolic profile contributes to its nutritional benefits. Studies suggest that incorporating such compounds into diets could enhance overall health by providing essential antioxidants and anti-inflammatory agents .

Metabolomics Studies

In metabolomics research, compounds like 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid are utilized to understand metabolic pathways and interactions in biological systems. Its unique structure allows researchers to trace metabolic changes under different physiological conditions .

Drug Development

The structural characteristics of this compound make it a valuable lead in drug development processes aimed at targeting specific biological pathways associated with diseases such as cancer and diabetes .

Data Summary

Application AreaDescriptionReferences
Medicinal ChemistryAntioxidant and anti-inflammatory properties; potential for drug development
Food ScienceNatural preservative; enhances nutritional value
Biochemical ResearchUsed in metabolomics studies; understanding metabolic pathways

Case Studies

  • Antioxidant Activity : A study conducted on various phenolic compounds showed that those with structures similar to 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid significantly reduced oxidative stress markers in cellular models .
  • Antimicrobial Efficacy : Research demonstrated that extracts containing this compound effectively inhibited the growth of common foodborne pathogens such as E. coli and Salmonella, suggesting its application as a natural food preservative .
  • Drug Development : A recent investigation into the pharmacological properties of structurally related compounds revealed their potential in targeting specific cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Differences:

  • Backbone Variation: Glucosyringic acid and 4'-O-glucopyranosylsinapic acid differ in their phenolic cores (benzoic vs. cinnamic acid). The former has a methoxy-substituted benzoic acid, while the latter features a methoxy-cinnamic acid backbone .
  • Glycosylation: Dangshenoside I contains two glucosyl groups, enhancing its molecular weight and complexity compared to monosaccharide-conjugated analogs .

Functional and Physicochemical Comparison

Property Glucosyringic Acid 4'-O-Glucopyranosylsinapic Acid Caffeic Acid
Water Solubility Moderate Slight Low
Bioavailability Enhanced via glycosylation Likely reduced due to bulkier structure High (aglycone)
Antioxidant Capacity High (methoxy groups stabilize free radicals) Moderate (cinnamic acid backbone) High (di-OH groups)

Research Findings and Industrial Relevance

  • Metabolic Shifts : Glucosyringic acid’s production in Radula complanata is influenced by host tree species, highlighting its ecological role .
  • Thermal Stability : With a boiling point exceeding 600°C, glucosyringic acid is suitable for high-temperature industrial processes .
  • Safety Profile : Classified under hazard code Xi (irritant), requiring storage at 2–8°C in dry conditions .

Biological Activity

3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C34H46O18
  • Molecular Weight : 742.7 g/mol
  • IUPAC Name : (2S,3R,4S,5S,6R)-2-[4-[(3R,3Ar,6S,6aS)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

Antitumor Activity

In various cancer cell lines (e.g., breast cancer and colon cancer), 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid has shown cytotoxic effects. It induces apoptosis through the activation of intrinsic pathways and downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, it appears to inhibit tumor growth in vivo in xenograft models.

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : By donating hydrogen atoms to free radicals.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK which are crucial in inflammation and cancer progression.
  • Gene Expression Regulation : Alters the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

StudyFindings
Study A (2022)Demonstrated significant reduction in ROS levels in human fibroblasts treated with the compound.
Study B (2023)Showed inhibition of TNF-alpha production in LPS-stimulated macrophages by 50%.
Study C (2024)Reported a 70% decrease in tumor volume in mice treated with the compound compared to control.

Q & A

Basic Research Questions

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR (200–400 MHz) to identify key protons, such as methoxy groups (~δ 3.7–3.9 ppm) and aromatic protons. Compare splitting patterns and integrations with synthesized analogs (e.g., triazine derivatives in ).

  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. For example, the glucosyl moiety (oxane ring) may produce characteristic fragments.

  • Infrared (IR) Spectroscopy : Detect functional groups like carboxylic acid (C=O stretch ~1700 cm1^{-1}) and hydroxyl groups (broad ~3200–3600 cm1^{-1}) .

    • Data Interpretation : Cross-reference observed peaks with published spectra of structurally related compounds (e.g., gallic acid glucosides in ).

Q. What are the recommended safety protocols for handling this compound?

  • Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact ( ).
  • Storage : Keep in sealed containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the glucosyl group ( ).
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental release ( ).

Q. What synthetic routes are documented for this compound?

  • Glycosylation Strategies :

  • Protecting Groups : Temporarily block reactive hydroxyls on the glucosyl moiety using acetyl or benzyl groups to direct regioselective coupling ().
  • Coupling Agents : Use carbodiimides (e.g., DCC) or triazine-based reagents ( ) to activate the benzoic acid for esterification with the glucosyl donor.
    • Purification : Employ reverse-phase chromatography (C18 column) with methanol/water gradients to isolate the product .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Reaction Conditions :

  • Temperature : Conduct coupling reactions at 45–50°C to balance reaction rate and side-product formation ( ).
  • Catalysis : Screen Lewis acids (e.g., BF3_3-Et2_2O) to enhance glycosylation efficiency .
    • Analytical Monitoring : Use TLC (hexane/EtOH, 1:1) with UV/iodine visualization to track reaction progress ( ).
    • Yield Improvement : Reflux in anhydrous THF to minimize hydrolysis of intermediates ( ).

Q. How to resolve contradictions in spectral data across studies?

  • Case Study : Conflicting 1H^1H NMR signals for the glucosyl protons (e.g., δ 3.7–4.2 ppm) may arise from solvent polarity (DMSO vs. CDCl3_3) or pH-dependent tautomerism.
  • Strategies :

  • Solvent Standardization : Re-run spectra in deuterated DMSO to match literature conditions ( ).
  • 2D NMR : Perform HSQC and HMBC to assign overlapping signals (e.g., aromatic vs. oxane protons) .
    • Collaborative Validation : Compare data with independent labs or databases (e.g., PubChem in ).

Q. What strategies ensure compound stability during biological assays?

  • pH Control : Maintain pH 6–7 in buffer solutions to prevent acid-catalyzed degradation of the glucoside linkage ( ).
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the phenolic groups ( ).
  • Freeze-Drying : Lyophilize the compound for long-term storage, reconstituting in degassed solvents before use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.